molecular formula C6H9BrN4O B1277907 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide CAS No. 261965-56-4

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B1277907
CAS No.: 261965-56-4
M. Wt: 233.07 g/mol
InChI Key: AIYMAGGVVDUYGX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it may influence protein synthesis or degradation pathways.

Result of Action

Based on its use in proteomics research , it may influence protein function, which could have downstream effects on cellular processes.

Biochemical Analysis

Biochemical Properties

4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor of liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols The interaction between this compound and liver alcohol dehydrogenase is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of particular interest. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of liver alcohol dehydrogenase by this compound can lead to alterations in the metabolic pathways of alcohols within the cell, affecting overall cellular metabolism . Furthermore, the compound’s impact on gene expression may result from its interactions with transcription factors or other regulatory proteins, although specific details of these interactions remain to be determined.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and potential changes in gene expression. The compound exerts its effects primarily through the inhibition of enzymes such as liver alcohol dehydrogenase, where it binds to the enzyme’s active site and prevents substrate catalysis . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and influence cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term impacts on cellular function. The stability of the compound is crucial for its effectiveness in biochemical assays and experiments. Studies have shown that this compound remains stable under specific storage conditions, but its degradation over time can affect its inhibitory activity . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of target enzymes and prolonged alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit selective inhibition of target enzymes without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to liver cells due to prolonged inhibition of liver alcohol dehydrogenase . Threshold effects, where a specific dosage level results in a marked change in the compound’s activity, are also of interest in these studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of liver alcohol dehydrogenase affects the metabolic flux of alcohols within the cell, leading to changes in metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. Studies have shown that this compound is transported into cells via specific transporters, and its distribution within tissues may vary depending on the presence of these transporters .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the presence of a carbohydrazide functional group may facilitate the compound’s localization to the mitochondria, where it can exert its inhibitory effects on mitochondrial enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide typically involves the bromination of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyrazole ring . The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing safety measures to handle the brominating agents and solvents used in the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the carbohydrazide group at the 3-position and the bromine atom at the 4-position makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

4-bromo-1,5-dimethylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4O/c1-3-4(7)5(6(12)9-8)10-11(3)2/h8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYMAGGVVDUYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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